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Compound of Interest

Compound Name: 1-lodo-4-isopropylbenzene

Cat. No.: B097330

An In-depth Spectroscopic Analysis of 1-lodo-4-
Isopropylbenzene

Prepared for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 1-lodo-4-isopropylbenzene (also
known as p-iodocumene) using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS). The document details the structural
elucidation of the compound through the interpretation of its spectral data and outlines the
experimental protocols for these analytical techniques.

Introduction

1-lodo-4-isopropylbenzene is an aromatic compound with the chemical formula CoHa1l.[1] It
serves as a valuable intermediate in organic synthesis, particularly in cross-coupling reactions
for the formation of carbon-carbon and carbon-heteroatom bonds. A thorough understanding of
its spectroscopic properties is essential for its identification, purity assessment, and utilization
in complex synthetic pathways. This guide presents a detailed examination of its *H NMR, 3C
NMR, IR, and MS spectra.

Spectroscopic Data

The spectroscopic data for 1-lodo-4-isopropylbenzene are summarized in the following
tables. These values are critical for confirming the molecular structure and identifying key
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functional groups.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule.

Table 1: *H NMR Spectral Data for 1-lodo-4-isopropylbenzene

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.55 Doublet 2H Ar-H (ortho to I)
Ar-H (ortho to
~6.95 Doublet 2H ,
isopropyl)
~2.85 Septet 1H -CH(CH3)2
~1.20 Doublet 6H -CH(CH3)2

Solvent: CDCIs. Instrument Frequency: 300-400 MHz. Chemical shifts are referenced to TMS
(6 =0 ppm).

Table 2: 13C NMR Spectral Data for 1-lodo-4-isopropylbenzene

Chemical Shift (8) ppm Assighment

~148.0 Ar-C (ipso, attached to isopropyl)
~137.5 Ar-CH (ortho to I)

~128.8 Ar-CH (ortho to isopropyl)

~91.5 Ar-C (ipso, attached to I)

~33.8 -CH(CHs)2

~23.8 -CH(CH3)2
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Solvent: CDCls. Instrument Frequency: 75-100 MHz. Chemical shifts are referenced to the
solvent peak (CDClz at & = 77.2 ppm).

2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 1-lodo-4-isopropylbenzene

Wavenumber (cm~12) Intensity Assignment

~3050-3020 Medium Aromatic C-H stretch

Aliphatic C-H stretch

~2960-2870 Strong ]

(isopropyl)

) Aromatic C=C skeletal

~1590, 1485 Medium-Strong o

vibrations

C-H bend (isopropyl, gem-
~1385, 1365 Medium ) (isopropyl, g

dimethyl)

Para-disubstituted benzene C-
~1015 Strong ]

H in-plane bend

Para-disubstituted benzene C-
~820 Strong

H out-of-plane bend
~530 Medium C-I stretch

Sample preparation: Neat liquid or KBr pellet.

2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its identification.

Table 4: Major Mass Fragments for 1-lodo-4-isopropylbenzene
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Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment
miz

246 High [M]* (Molecular lon)
231 High [M - CHs]*

119 Moderate [M-1]*

104 Low [CsHs]*

91 Low [C7H7]* (Tropylium ion)
43 High [CH(CHS3)2]*

lonization Method: Electron lonization (EI).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.
3.1. NMR Spectroscopy

o Sample Preparation: A solution of 1-lodo-4-isopropylbenzene (5-10 mg) is prepared in
approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane
(TMS) as an internal standard.[2] The solution is transferred to a 5 mm NMR tube.

¢ Instrumentation: *H and 3C NMR spectra are recorded on a 300 or 400 MHz NMR
spectrometer.[3]

¢ H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a
good signal-to-noise ratio. The spectral width is set to cover the range of 0-10 ppm.

e 13C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to
simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-
200 ppm) is used.

3.2. IR Spectroscopy
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o Sample Preparation: A thin film of neat 1-lodo-4-isopropylbenzene is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, a KBr pellet can
be prepared by grinding a small amount of the sample with dry KBr powder and pressing it
into a transparent disk.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm~1. A
background spectrum of the empty sample holder (or pure KBr pellet) is first collected and
automatically subtracted from the sample spectrum.

3.3. Mass Spectrometry

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for separation from any impurities. A direct insertion probe can also
be used.

lonization: Electron lonization (El) is employed, where the sample is bombarded with a high-
energy electron beam (typically 70 eV) to induce ionization and fragmentation.[4]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The abundance of each ion is measured by a detector, and the data is presented
as a mass spectrum.

Data Interpretation and Structural Elucidation

The collective spectroscopic data provides unambiguous evidence for the structure of 1-lodo-
4-isopropylbenzene.

o From *H NMR: The presence of two doublets in the aromatic region, each integrating to 2H,
is characteristic of a 1,4-disubstituted benzene ring. The septet and the doublet integrating to
1H and 6H, respectively, confirm the presence of the isopropyl group. The chemical shifts
are consistent with the deshielding effect of the iodine atom on the adjacent aromatic
protons.
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e From 13C NMR: The six distinct signals in the 13C NMR spectrum are in agreement with the
six unigue carbon environments in the molecule. The downfield shifts of the aromatic
carbons are consistent with the substitution pattern. The chemical shift of the carbon atom
bonded to iodine is significantly upfield due to the "heavy atom effect".

e From IR Spectroscopy: The strong absorptions corresponding to aromatic and aliphatic C-H
stretching, along with the characteristic peaks for aromatic C=C vibrations and the strong
out-of-plane bending for a para-disubstituted ring, support the proposed structure. The C-I
stretching frequency is also observed in the fingerprint region.

e From Mass Spectrometry: The molecular ion peak at m/z 246 confirms the molecular weight
of the compound.[1] The prominent fragment at m/z 231 corresponds to the loss of a methyl
group, a common fragmentation for isopropyl-substituted compounds. The peak at m/z 119
represents the loss of the iodine atom, and the base peak at m/z 43 is characteristic of the
stable isopropyl cation.[4][5]

Logical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound like 1-lodo-4-isopropylbenzene.
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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 1-
lodo-4-isopropylbenzene, which is crucial for its application in research and development.
The presented data and protocols serve as a reliable reference for scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b097330#spectroscopic-analysis-of-1-iodo-4-
isopropylbenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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